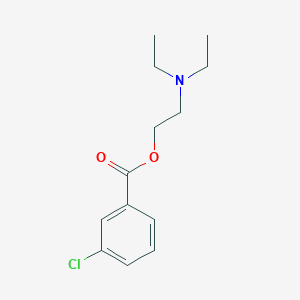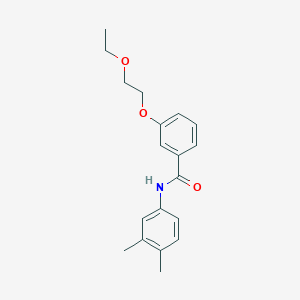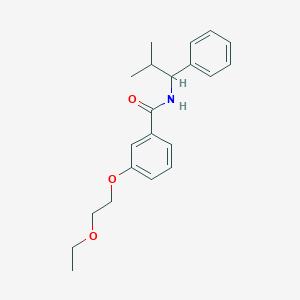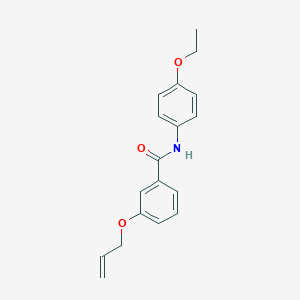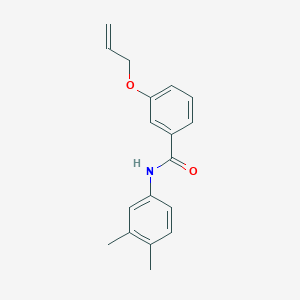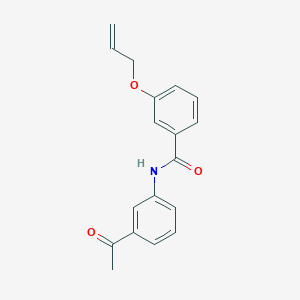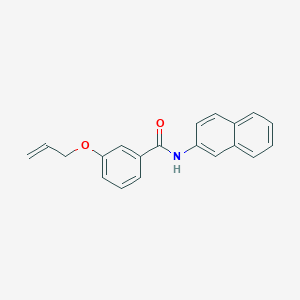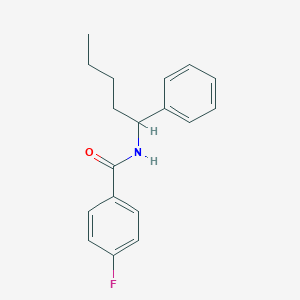![molecular formula C18H14N2O B256904 2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one](/img/structure/B256904.png)
2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as MPQ and has been found to have a wide range of applications in various fields of research. In
作用机制
The mechanism of action of MPQ is not fully understood, but it is believed to act on various targets in the body. MPQ has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use as a treatment for neurological disorders.
Biochemical and Physiological Effects:
MPQ has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. MPQ has also been found to have analgesic properties, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain. Additionally, MPQ has been found to have anti-inflammatory properties, which may contribute to its potential use as a treatment for various inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of MPQ for lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. This makes it an ideal candidate for studies that require a consistent and reliable source of the compound. However, one limitation of MPQ is its relatively complex synthesis method, which may limit its accessibility to researchers who do not have access to specialized equipment or expertise.
未来方向
There are several future directions for research on MPQ. One area of interest is the development of new analogs of MPQ that may have improved efficacy or reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of MPQ and its potential use as a treatment for various diseases. Finally, research is needed to explore the potential use of MPQ in combination with other compounds for synergistic effects.
合成方法
The synthesis of MPQ involves a multi-step process that requires the use of various reagents and catalysts. The starting material for the synthesis is 2-nitrobenzaldehyde, which is converted to 2-nitrochalcone through a Claisen-Schmidt condensation reaction. The 2-nitrochalcone is then reduced to 2-aminochalcone using a reducing agent such as sodium borohydride. The 2-aminochalcone is then cyclized to form MPQ using a Lewis acid catalyst such as aluminum chloride.
科学研究应用
MPQ has been found to have a wide range of applications in scientific research. It has been studied for its potential use as an anti-cancer agent, a pain reliever, and a treatment for neurological disorders such as Parkinson's disease. MPQ has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
属性
产品名称 |
2-methyl-9-phenyl-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one |
|---|---|
分子式 |
C18H14N2O |
分子量 |
274.3 g/mol |
IUPAC 名称 |
2-methyl-9-phenyl-3H-pyrrolo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C18H14N2O/c1-20-11-15-17(18(20)21)16(12-7-3-2-4-8-12)13-9-5-6-10-14(13)19-15/h2-10H,11H2,1H3 |
InChI 键 |
DYVPTGBNSAHLKT-UHFFFAOYSA-N |
SMILES |
CN1CC2=NC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4 |
规范 SMILES |
CN1CC2=NC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




